2-(methylsulfonyl)-1-(naphthalen-1-ylmethyl)-1H-benzo[d]imidazole
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Overview
Description
2-(methylsulfonyl)-1-(naphthalen-1-ylmethyl)-1H-benzo[d]imidazole is a synthetic organic compound that belongs to the class of benzimidazoles. Benzimidazoles are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(methylsulfonyl)-1-(naphthalen-1-ylmethyl)-1H-benzo[d]imidazole typically involves the following steps:
Formation of the benzimidazole core: This can be achieved by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives.
Introduction of the naphthalen-1-ylmethyl group: This step involves the alkylation of the benzimidazole core with a naphthalen-1-ylmethyl halide under basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and other green chemistry practices.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole core or the naphthalen-1-ylmethyl group.
Reduction: Reduction reactions may target the sulfonyl group, converting it to a sulfide.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzimidazole nitrogen or the naphthalen-1-ylmethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce sulfides.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes involving benzimidazole derivatives.
Medicine: Potential use as a pharmaceutical agent due to its structural similarity to other bioactive benzimidazoles.
Industry: Possible applications in materials science or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-(methylsulfonyl)-1-(naphthalen-1-ylmethyl)-1H-benzo[d]imidazole would depend on its specific biological or chemical target. Generally, benzimidazoles can interact with various enzymes or receptors, inhibiting their activity or altering their function. The naphthalen-1-ylmethyl group might enhance binding affinity or specificity.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole: The parent compound, known for its broad range of biological activities.
2-(methylsulfonyl)-1H-benzo[d]imidazole: A simpler analog lacking the naphthalen-1-ylmethyl group.
1-(naphthalen-1-ylmethyl)-1H-benzo[d]imidazole: An analog without the methylsulfonyl group.
Uniqueness
2-(methylsulfonyl)-1-(naphthalen-1-ylmethyl)-1H-benzo[d]imidazole is unique due to the presence of both the methylsulfonyl and naphthalen-1-ylmethyl groups, which may confer distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
2-methylsulfonyl-1-(naphthalen-1-ylmethyl)benzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O2S/c1-24(22,23)19-20-17-11-4-5-12-18(17)21(19)13-15-9-6-8-14-7-2-3-10-16(14)15/h2-12H,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOKGJZDVCHNKDZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=NC2=CC=CC=C2N1CC3=CC=CC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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